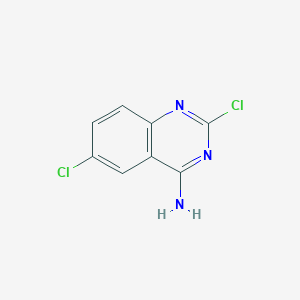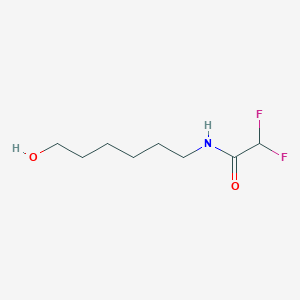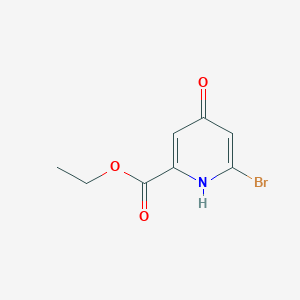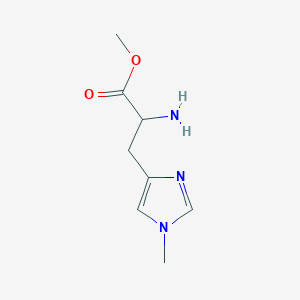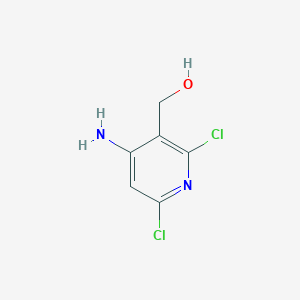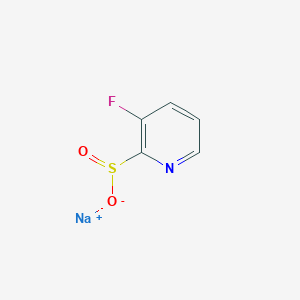
8-Chlorocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chlorocinnoline is a heterocyclic aromatic organic compound with the molecular formula C9H6ClN It is a derivative of cinnoline, where a chlorine atom is substituted at the 8th position of the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chlorocinnoline typically involves the chlorination of cinnoline. One common method is the direct chlorination of cinnoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position.
Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The use of NCS provides a milder and more selective chlorination process compared to chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product. The choice of chlorinating agent and catalyst can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chlorocinnoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form 8-chlorodihydrocinnoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol are common reducing agents.
Major Products Formed
Substitution: Formation of 8-aminocinnoline or 8-thiocinnoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 8-chlorodihydrocinnoline.
Scientific Research Applications
8-Chlorocinnoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 8-Chlorocinnoline depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
In materials science, the electronic properties of this compound are exploited in the design of organic semiconductors. The presence of the chlorine atom can influence the compound’s electron density and conjugation, affecting its conductivity and light-emitting properties.
Comparison with Similar Compounds
8-Chlorocinnoline can be compared with other similar compounds, such as:
Cinnoline: The parent compound without the chlorine substitution. It has different reactivity and electronic properties compared to this compound.
8-Chloroquinoline: A similar compound where the nitrogen atom is in a different position within the ring structure. It has distinct biological and chemical properties.
8-Chlorotheophylline: Another chlorine-substituted heterocycle with different pharmacological applications, primarily used as a stimulant.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and properties that can be tailored for various applications.
Properties
Molecular Formula |
C8H5ClN2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
8-chlorocinnoline |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-1-2-6-4-5-10-11-8(6)7/h1-5H |
InChI Key |
NTSAQTBYHCOPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


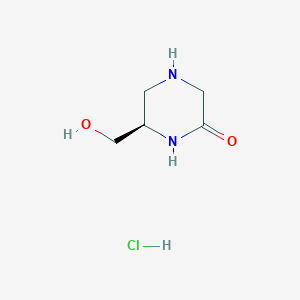
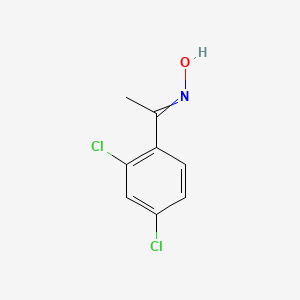
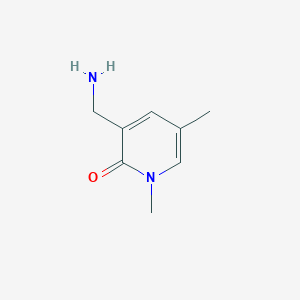
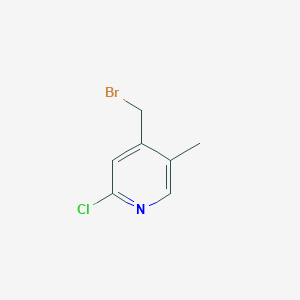
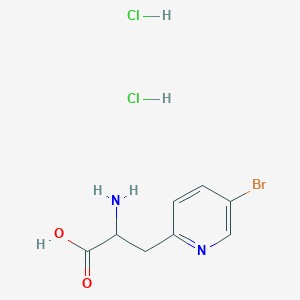
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
